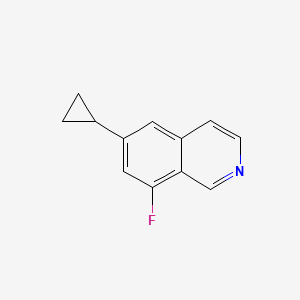

6-Cyclopropyl-8-fluoroisoquinoline

Descripción general

Descripción

6-Cyclopropyl-8-fluoroisoquinoline is a fluorinated isoquinoline . Fluorinated isoquinolines have attracted widespread attention as important components of pharmaceuticals and materials, due to their unique characteristics such as biological activities and light-emitting properties .

Synthesis Analysis

Fluorinated isoquinolines have been synthesized using various approaches . These include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Aplicaciones Científicas De Investigación

Antibacterial Activity

A significant application of 6-Cyclopropyl-8-fluoroisoquinoline derivatives is in the development of antibacterial agents. Research has shown that these compounds exhibit potent antibacterial activity against a range of bacterial strains. For instance, certain 8-alkoxyquinolone and 5-amino-8-alkoxyquinolone derivatives, which include modifications at the 6-fluoro position, demonstrate strong activity against both Gram-positive and Gram-negative bacteria, as well as reduced side effects like phototoxicity compared to other quinolones (Sánchez et al., 1995). Similarly, compounds with 6-fluoro-7-(substituted secondary amino)-8-methoxy-5-sub-4-oxoquinoline-3-carboxylic acid structures have shown effectiveness against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2008).

Photostability and Biological Activity

The photostability and biological activity of fluoroquinolones substituted at the 8 position, including those with a 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl] structure, are another area of research interest. These compounds have shown increased stability against UV irradiation and retained antibacterial activity, making them promising for applications where light exposure is a concern (Matsumoto et al., 1992).

Antimycobacterial Activities

Fluoroquinolones with modifications at the 6-fluoro position, including 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl] structures, have been synthesized and evaluated for antimycobacterial activities. These compounds have been tested against various strains of Mycobacterium tuberculosis, showing promise for the treatment of tuberculosis, especially drug-resistant strains (Senthilkumar et al., 2009).

Propiedades

IUPAC Name |

6-cyclopropyl-8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-12-6-10(8-1-2-8)5-9-3-4-14-7-11(9)12/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHTZZAWGLPNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C3C=NC=CC3=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

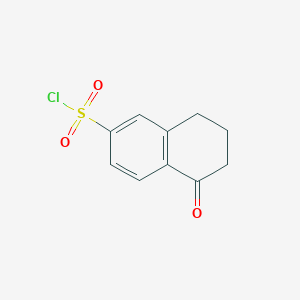

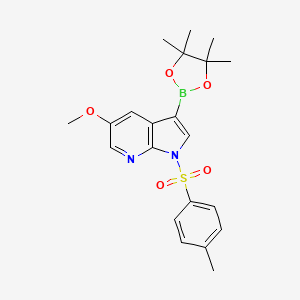

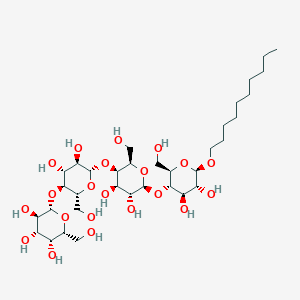

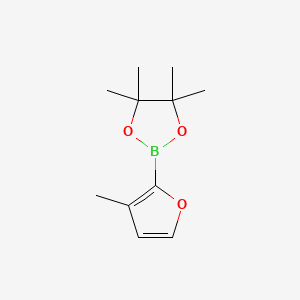

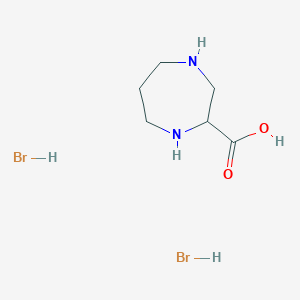

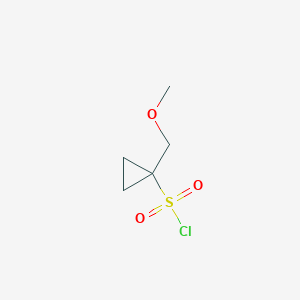

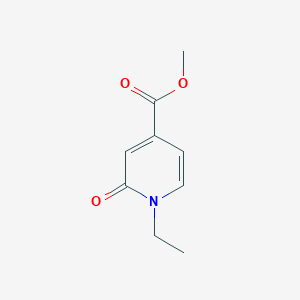

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)

![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)

![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)